molecular formula C13H10ClNO B151046 2-Amino-4'-chlorobenzophenone CAS No. 2894-51-1

2-Amino-4'-chlorobenzophenone

Cat. No. B151046
CAS RN: 2894-51-1
M. Wt: 231.68 g/mol
InChI Key: APHLSUBLNQBFTM-UHFFFAOYSA-N
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Patent
US09199988B2

Procedure details

To a solution of [2-(4-Chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester (11.6 g, 0.035 mol) dissolved in 200 mL HCl/ethyl acetate is stirred at RT. The ethyl acetate is removed in vacuo. The mixture is adjusted to pH10 by addition of aqueous NaOH. The mixture is extracted with ethyl acetate, dried over NaSO4 and concentrated. This provides the desired compound. This is used without further purification.
Name
[2-(4-Chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14](=[O:22])[C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)(C)(C)C>Cl.C(OCC)(=O)C>[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]([C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)=[O:22] |f:1.2|

Inputs

Step One
Name
[2-(4-Chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
11.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=CC=C1)C(C1=CC=C(C=C1)Cl)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
Cl.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethyl acetate is removed in vacuo
ADDITION
Type
ADDITION
Details
The mixture is adjusted to pH10 by addition of aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C(=O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.